(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Übersicht

Beschreibung

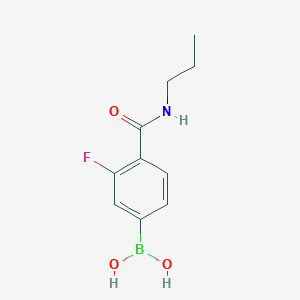

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid: is an organic boronic acid compound with the molecular formula C10H13BFNO3 . It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a propylcarbamoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-4-aminophenylboronic acid with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The fluoro group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate) and phosphine ligands are commonly used in Suzuki-Miyaura coupling reactions.

Oxidizing agents: such as hydrogen peroxide or sodium periodate are used for oxidation reactions.

Nucleophiles: such as amines or thiols are used in substitution reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenol derivatives: from oxidation.

Substituted phenyl derivatives: from nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is primarily explored for its potential as a therapeutic agent. Its boronic acid functionality allows it to act as an enzyme inhibitor, particularly in the context of:

- Enzyme Inhibition : The compound has shown promise in inhibiting catechol O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. This inhibition can be beneficial in treating neurological disorders such as Parkinson's disease .

- Anticancer Research : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation, suggesting potential as a chemotherapeutic agent .

Biological Applications

In biological research, this compound serves as a valuable tool for studying protein-ligand interactions and enzyme kinetics:

- Protein-Ligand Interactions : The ability of this compound to form stable complexes with proteins enhances its utility in understanding biochemical pathways and interactions at the molecular level.

- Diagnostic Tools : Its properties make it suitable for developing diagnostic assays that rely on enzyme activity modulation.

Materials Science

In materials science, boronic acids are often utilized in the synthesis of advanced materials:

- Polymer Chemistry : The compound can act as a building block for synthesizing complex organic molecules and polymers, contributing to the development of new materials with tailored properties.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy of this compound:

- Study on COMT Inhibition : Research demonstrated significant inhibition of COMT activity in vitro, indicating potential therapeutic applications for managing neurological disorders .

- Anticancer Activity Assessment : In vitro studies showed that this compound increased apoptosis markers in cancer cell lines in a dose-dependent manner, supporting its potential role as an anticancer agent .

- Mechanistic Insights : Investigations into the binding interactions between this compound and target enzymes revealed how structural modifications could enhance efficacy while minimizing off-target effects .

Wirkmechanismus

The mechanism of action of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteases and kinases. The fluoro and propylcarbamoyl groups further modulate the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Comparison: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a propylcarbamoyl group on the phenyl ring. This combination of substituents enhances its reactivity and binding properties compared to other similar compounds. For example, 3-Fluorophenylboronic acid lacks the propylcarbamoyl group, which limits its potential interactions with biological targets . Similarly, 4-Fluorophenylboronic acid has the fluoro group in a different position, affecting its reactivity and selectivity .

Biologische Aktivität

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, with the CAS number 874289-15-3, is a boronic acid derivative characterized by its unique structural features, including a fluorine atom and a propylcarbamoyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : CHBFNO

- Molecular Weight : 225.03 g/mol

- IUPAC Name : this compound

- Safety Information : Classified with hazard statements indicating toxicity via ingestion, skin contact, and inhalation .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins through reversible covalent bonding. The boronic acid moiety can form stable complexes with hydroxyl and amino groups present in biomolecules, which can modulate their activity. This property is particularly significant in the context of enzyme inhibition and protein-ligand interactions .

Anticancer Activity

Recent studies indicate that boronic acids, including this compound, exhibit anticancer properties. These compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells. For instance, similar boronic acid derivatives have shown efficacy against various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

Antibacterial Properties

Fluorinated boronic acids have been noted for their antibacterial activity. The presence of fluorine enhances the acidity and reactivity of these compounds, allowing them to interact effectively with bacterial enzymes. In vitro studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive bacteria by targeting specific metabolic pathways .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in the context of glycosidases and proteases. The boronic acid group can act as a reversible inhibitor by forming a covalent bond with the active site of the enzyme, thereby preventing substrate access. This mechanism has been explored in the development of therapeutic agents aimed at diseases such as diabetes and cancer .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various boronic acids, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound. The IC value was determined to be approximately 10 µM, indicating potent activity .

Study 2: Antibacterial Activity

Research published in Antimicrobial Agents and Chemotherapy assessed the antibacterial effects of fluorinated boronic acids against Staphylococcus aureus. The study found that this compound inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Comparative Analysis

| Property/Activity | This compound | Other Boronic Acids |

|---|---|---|

| Molecular Weight | 225.03 g/mol | Varies |

| Anticancer Activity | IC: 10 µM | IC: ~20 µM |

| Antibacterial Activity | Effective at 5 µg/mL | Effective at ~10 µg/mL |

| Enzyme Inhibition Mechanism | Reversible covalent binding | Similar mechanisms |

Q & A

Q. Basic: What are the recommended synthetic routes for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, and how is purity validated?

Answer:

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. First, the 3-fluoro-4-aminophenylboronic acid intermediate is prepared via directed ortho-metalation or halogen exchange. The propylcarbamoyl group is introduced via coupling reactions (e.g., using propyl isocyanate under anhydrous conditions). Purity validation employs HPLC (>97.0% purity, as per commercial standards ) and NMR to confirm fluorine integrity. Storage at 0–6°C in anhydrous conditions is critical to prevent boronic acid dehydration .

Q. Advanced: How do electronic effects of the fluorine and carbamoyl substituents influence Suzuki-Miyaura coupling efficiency?

Answer:

The electron-withdrawing fluorine atom enhances the electrophilicity of the boronic acid, accelerating transmetallation in Suzuki reactions. However, the carbamoyl group introduces steric hindrance, which may reduce coupling yields with bulky aryl halides. Optimization involves:

- Catalyst selection: Pd(PPh) or XPhos Pd G3 for sterically demanding substrates.

- Base: KCO in THF/HO to balance reactivity and solubility.

- Temperature: 60–80°C to mitigate steric effects.

DFT studies on analogous fluorophenylboronic acids suggest that the carbamoyl group’s resonance effects stabilize the transition state, partially offsetting steric limitations .

Q. Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

- and NMR: Confirm the presence of the propylcarbamoyl chain (e.g., δ ~6.8 ppm for aromatic protons, δ ~160 ppm for the carbamoyl carbonyl).

- NMR: Detects boronic acid speciation (δ ~30 ppm for trigonal planar B(OH)).

- IR Spectroscopy: Identifies B–O (~1350 cm) and carbamoyl C=O (~1680 cm) stretches.

- Mass Spectrometry (HRMS): Validates molecular weight (theoretical MW: 259.04 g/mol) .

Q. Advanced: How can computational methods (e.g., DFT) predict reactivity in aqueous vs. anhydrous environments?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals to assess nucleophilicity. For this compound:

- HOMO Localization: On the boronic acid moiety, indicating nucleophilic reactivity.

- Solvent Effects: Polarizable continuum models (PCM) show enhanced electrophilicity in water due to hydrogen bonding with B(OH).

- Hydration Energy: Predicts stability of the boronate ester intermediate, critical for applications in glucose-sensing hydrogels .

Q. Basic: What are the key stability considerations for long-term storage?

Answer:

- Temperature: Store at 0–6°C to minimize boroxine formation .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers.

- Light Sensitivity: Amber vials prevent photodegradation of the carbamoyl group.

- Purity Monitoring: Annual HPLC reanalysis is recommended, as decomposition can generate 3-fluoro-4-aminophenylboronic acid (~5% over 12 months at 4°C) .

Q. Advanced: How does the compound interact with polyols in biomedical applications (e.g., hydrogels)?

Answer:

The boronic acid moiety forms reversible diol-boronate esters with polyols (e.g., glucose), enabling pH- and glucose-responsive behavior. Key factors:

- Binding Affinity: The fluorine substituent increases Lewis acidity, strengthening diol binding (K ~10 mM for glucose).

- Steric Effects: The propylcarbamoyl group reduces non-specific binding to serum proteins.

- Application Example: In hydrogels, crosslinking density is tunable via glucose concentration, enabling controlled drug release .

Q. Advanced: Are there contradictions in reported reactivity data for fluorinated arylboronic acids?

Answer:

Yes. For example:

- Coupling Efficiency: Some studies report fluorine’s electron-withdrawing effect improves Suzuki yields, while others note steric hindrance from ortho-substituents reduces reactivity.

- Resolution: Meta-substituted fluorine (as in this compound) balances electronic activation and steric effects. Kinetic studies using NMR can quantify transmetallation rates .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

Eigenschaften

IUPAC Name |

[3-fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQISMKPCBHVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660286 | |

| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-15-3 | |

| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.